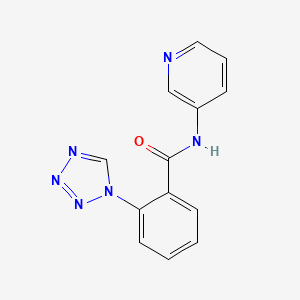
1-tert-butyl-2,5-dimethyl-4-piperidinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-2,5-dimethyl-4-piperidinone hydrochloride, commonly known as Tert-Butyl Piperidone or TBP, is a chemical compound that has gained significant attention in scientific research. It is a colorless liquid with a molecular weight of 203.76 g/mol and a boiling point of 143-144°C. TBP is widely used in organic synthesis and has potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
TBP acts as a GABA receptor agonist, which is responsible for its anticonvulsant and analgesic effects. It also inhibits the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
TBP has been shown to have a low toxicity profile and is well-tolerated in laboratory animals. It has been found to have a half-life of around 3 hours in rats and is rapidly metabolized in the liver. TBP has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBP is its ease of synthesis and availability. It is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, TBP has limited solubility in water, which can make it challenging to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on TBP. One area of interest is its potential as a novel cancer therapy. TBP has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of interest is its potential as an antidepressant. TBP has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in depression. Further studies are needed to determine its effectiveness in treating depression. Additionally, TBP has potential applications in material science and agriculture, and further research is needed to explore these areas.
Métodos De Síntesis
TBP can be synthesized through several methods, including the Mannich reaction, the reductive amination of 4-oxo-2,2,6,6-tetramethylpiperidine, and the reduction of 1-tert-butyl-4-piperidone. The most common method is the Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and TBP.
Aplicaciones Científicas De Investigación
TBP has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. TBP has also been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-tert-butyl-2,5-dimethylpiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-8-7-12(11(3,4)5)9(2)6-10(8)13;/h8-9H,6-7H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETDSEIFFJACND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1C(C)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-(3-ethoxy-4-hydroxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6129210.png)
![5-[(butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6129216.png)

![1-acetyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-piperidinamine](/img/structure/B6129234.png)
![3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6129242.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6129247.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129248.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6129275.png)

![propyl 2-[(2,4-dichlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6129298.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-3-phenyl-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B6129306.png)

![2-({[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6129319.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129327.png)